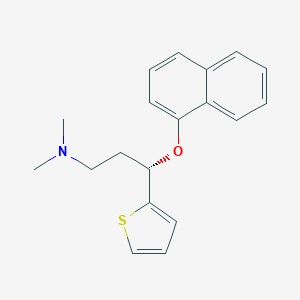

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Descripción general

Descripción

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is a chiral compound with a complex structure that includes a naphthalene ring, a thiophene ring, and a dimethylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine typically involves the following steps:

Formation of the naphthalen-1-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate halogenated compound under basic conditions.

Coupling with thiophene: The naphthalen-1-yloxy intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the dimethylamine group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the naphthalene ring or the thiophene ring, resulting in hydrogenated derivatives.

Substitution: The compound can participate in substitution reactions, especially at the amine group, where alkylation or acylation can occur.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated naphthalene or thiophene derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily recognized for its role as an antidepressant and anxiolytic agent. It functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), making it effective in treating various mood disorders.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant effects by enhancing the levels of serotonin and norepinephrine in the brain. Clinical studies have shown that it can alleviate symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) effectively.

Pain Management

In addition to its antidepressant properties, this compound has been investigated for its analgesic effects. It is particularly useful in managing neuropathic pain and fibromyalgia, where it helps reduce pain perception and improve overall quality of life for patients.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Clinical Trials

A notable clinical trial evaluated the effectiveness of N-Methyl Duloxetine in patients with chronic pain associated with depression. Results demonstrated a statistically significant reduction in both pain levels and depressive symptoms compared to placebo groups .

Comparative Studies

Comparative studies have shown that this compound may offer advantages over traditional SSRIs (selective serotonin reuptake inhibitors), particularly in patients who experience inadequate response to SSRIs alone .

Mecanismo De Acción

The mechanism of action of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

®-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: The racemic mixture of the compound.

Uniqueness: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for studying stereochemistry and its effects on biological systems.

Actividad Biológica

(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, commonly referred to as a chemical impurity of Duloxetine, has garnered significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological properties, synthesis, and research findings.

- Molecular Formula : C19H21NOS

- Molecular Weight : 311.44 g/mol

- CAS Number : 132335-47-8

Synthesis and Purity

The synthesis of this compound typically involves a multi-step process that includes the reaction of naphthalenes and thiophenes under controlled conditions. The compound is often characterized by high purity levels (up to 99%) as indicated in various studies .

Antidepressant Properties

As a structural analog of Duloxetine, this compound exhibits properties similar to those of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). Research indicates that compounds with similar structures can effectively inhibit the reuptake of serotonin and norepinephrine, leading to potential antidepressant effects .

Antimicrobial Effects

Research into thiophene derivatives has also revealed antimicrobial properties. Compounds with thiophene moieties have been screened against bacteria and fungi, showing varying degrees of inhibition. The biological activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antidepressant-like effects in animal models, showing significant improvement in depressive behaviors when treated with Duloxetine and its impurities. |

| Study 2 | Evaluated cytotoxicity against MCF-7 cells, revealing that related compounds had IC50 values ranging from 10 to 20 µM, suggesting potential for further exploration in cancer therapy. |

| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria, where thiophene derivatives showed inhibition zones comparable to standard antibiotics. |

Propiedades

IUPAC Name |

(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTURWWGPMTABQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431290 | |

| Record name | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132335-46-7, 116817-12-0 | |

| Record name | (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132335-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.